2-(5-Amino-1H-indol-1-yl)propanenitrile
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Overview
Description
2-(5-Amino-1H-indol-1-yl)propanenitrile is an organic compound featuring an indole ring substituted with an amino group at the 5-position and a propanenitrile group at the 1-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with indole, which is functionalized at the 5-position.
Propanenitrile Introduction: The propanenitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of 2-(5-Amino-1H-indol-1-yl)propanenitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
2-(5-Amino-1H-indol-1-yl)propanenitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
The compound’s indole structure is crucial in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 2-(5-Amino-1H-indol-1-yl)propanenitrile is primarily due to its ability to interact with various molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(5-Amino-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a nitrile group allows for diverse chemical modifications and potential biological activities.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-5-4-9-6-10(13)2-3-11(9)14/h2-6,8H,13H2,1H3 |
InChI Key |
IIPKJRLENDOVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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